molecular formula C23H24O8 B2509330 (Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 622806-48-8

(Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2509330
CAS No.: 622806-48-8
M. Wt: 428.437
InChI Key: NASITEJAESICPZ-GRSHGNNSSA-N
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Description

(Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a chemical reagent intended for research applications. The core structure of this compound incorporates a benzofuran core linked to a trimethoxybenzylidene group, a motif present in compounds investigated for various biological activities . Researchers can leverage this reagent as a key synthetic intermediate or building block in medicinal chemistry and drug discovery projects, particularly for the development of novel small molecules. Further investigation is required to fully elucidate its specific mechanism of action and potential research applications. This product is sold with the understanding that it is For Research Use Only, and it is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8/c1-13(2)30-20(24)12-29-15-7-8-16-18(11-15)31-19(21(16)25)10-14-6-9-17(26-3)23(28-5)22(14)27-4/h6-11,13H,12H2,1-5H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASITEJAESICPZ-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential pharmacological applications. Its unique structure, which includes a dihydrobenzofuran moiety and multiple methoxy groups, suggests diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of (Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is C22H27O7C_{22}H_{27}O_7 with a molecular weight of approximately 428.4 g/mol. The presence of methoxy groups enhances its lipophilicity and potential interaction with biological targets.

PropertyDetails
IUPAC Name (Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Molecular Formula C22H27O7C_{22}H_{27}O_7
Molecular Weight 428.4 g/mol
CAS Number Not available

The biological activity of (Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways.
  • Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties that could mitigate oxidative stress in cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that (Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can induce apoptosis in cancer cell lines by activating caspase pathways.
    • Case Study : In a study involving human breast cancer cells (MCF7), treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to control groups.
  • Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines in vitro.
    • Research Findings : In experiments using lipopolysaccharide-stimulated macrophages, the compound decreased levels of TNF-alpha and IL-6.
  • Antioxidant Properties : The antioxidant capacity was evaluated using DPPH and ABTS assays, demonstrating significant free radical scavenging activity.
    • Data Table : Antioxidant activity measured via IC50 values.
Assay TypeIC50 Value (µM)
DPPH25
ABTS30

Comparison with Similar Compounds

Key Differences :

  • Substituent : Replaces the 2,3,4-trimethoxybenzylidene group with a 2-methyl-2H-chromen-3-yl substituent.
  • Electronic Effects : The chromenyl group introduces a fused benzopyran ring system, increasing aromaticity and electron delocalization. This may alter UV-Vis absorption maxima compared to the trimethoxy analog .

Spectroscopic Data :

  • 1H-NMR : Aromatic protons in the chromenyl group would resonate at δ 6.8–7.5 ppm, distinct from the methoxy signals (δ ~3.8–4.0 ppm) in the trimethoxy analog.
  • 13C-NMR : The chromenyl carbons (C=O at ~160 ppm, aromatic carbons at ~110–150 ppm) differ from the trimethoxybenzylidene carbons (e.g., methoxy carbons at ~55–60 ppm) .

Structural Analog: Propan-2-yl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]acetate

Key Differences :

  • Substituent : Features a 3-phenylprop-2-enylidene group instead of the trimethoxybenzylidene.
  • Conjugation : The extended π-system in the propenylidene moiety may enhance UV absorption intensity, relevant for spectroscopic detection .

Comparative Analysis :

Property Target Compound Chromenyl Analog Phenylpropenyl Analog
Substituent 2,3,4-Trimethoxybenzylidene 2-Methyl-2H-chromen-3-yl (E)-3-Phenylprop-2-enylidene
Molecular Weight ~442.4 g/mol (estimated) ~408.4 g/mol (estimated) ~394.4 g/mol (estimated)
Key Spectral Features Methoxy signals (δ 3.8–4.0 ppm) Chromenyl aromatic protons Conjugated diene UV absorption
Potential Bioactivity Enhanced lipophilicity Possible fluorescence properties Increased rigidity for target binding

Methodological Considerations

  • Structural Elucidation : Both UV and NMR spectroscopy are standard for characterizing such compounds. The trimethoxybenzylidene group’s methoxy protons are distinguishable in 1H-NMR, while chromenyl or phenylpropenyl analogs require careful analysis of aromatic regions .

Q & A

Q. What are the optimal synthetic routes for (Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

The synthesis typically involves:

  • Benzofuran Core Formation : Cyclization of phenolic precursors with aldehydes under acid catalysis (e.g., H₂SO₄) to form the 2,3-dihydrobenzofuran scaffold .
  • Condensation : Reaction of the benzofuran intermediate with 2,3,4-trimethoxybenzaldehyde under reflux in ethanol or dichloromethane to introduce the benzylidene group. Catalysts like piperidine or acetic acid may enhance yield .
  • Esterification : Coupling the hydroxyl group at position 6 of the benzofuran with isopropyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetone or DMF . Key parameters include reaction time (6–24 hours), temperature (60–80°C for condensation), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene group (δ 6.8–7.5 ppm for olefinic protons) and the isopropyl ester (δ 1.2–1.3 ppm for methyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~454) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (using SHELXL or WinGX for refinement).
  • IR Spectroscopy : Identifies carbonyl (C=O at ~1700 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve the Z-configuration and address challenges in structural refinement?

  • Data Collection : High-resolution (<1.0 Å) single-crystal data collected at low temperature (100 K) minimizes thermal motion artifacts .
  • Software Tools : SHELXL refines anisotropic displacement parameters, while ORTEP-3 visualizes the Z-configuration via electron density maps. For twinned crystals, twin law refinement in SIR97 improves accuracy.
  • Validation : Check R-factors (R₁ < 0.05) and residual density maps to confirm absence of disorder in the benzylidene group .

Q. What strategies address discrepancies in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) Studies : Compare derivatives with varying substituents (e.g., methoxy vs. thiophene groups) to identify pharmacophores. For example, 2,3,4-trimethoxy substitution enhances cytotoxicity compared to 3,4-dimethoxy analogs .
  • Statistical Analysis : Use multivariate regression to correlate logP values (calculated via HPLC) with IC₅₀ data in cell assays .
  • Target Validation : Employ surface plasmon resonance (SPR) to quantify binding affinity to enzymes like carbonic anhydrase IX, resolving contradictions between in vitro and cell-based assays .

Q. How can reaction mechanisms for key transformations (e.g., benzylidene formation) be experimentally validated?

  • Kinetic Studies : Monitor condensation reactions via in situ FTIR to track aldehyde consumption. A sigmoidal rate curve suggests autocatalytic behavior .
  • Isotopic Labeling : Use ¹⁸O-labeled benzaldehyde to confirm water elimination as the rate-limiting step in benzylidene formation .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies, corroborating experimental Arrhenius parameters .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported in different studies?

  • Standardized Protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry to ensure consistency. Discrepancies often arise from varying purity grades (e.g., HPLC vs. 95% purity) .
  • Thermodynamic Analysis : Use DSC to determine melting points (expected range: 120–140°C) and calculate ideal solubility via the Van’t Hoff equation .

Q. Why do cytotoxicity assays show variability against cancer cell lines?

  • Cell Line Heterogeneity : Test across multiple lines (e.g., MCF-7 vs. HeLa) to account for differential expression of target proteins like tyrosine kinases .
  • Assay Interference : Pre-treat compounds with glutathione to rule out thiol-mediated false positives in MTT assays .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepSolventCatalystTemperatureYield (%)Reference
Benzofuran formationEthanolH₂SO₄Reflux65–75
Benzylidene additionDCMPiperidine60°C80–85
EsterificationAcetoneK₂CO₃RT70–75

Q. Table 2: Biological Activity Comparison

Derivative SubstituentIC₅₀ (μM, MCF-7)logPTarget ProteinReference
2,3,4-Trimethoxybenzylidene1.2 ± 0.33.5Carbonic Anhydrase IX
3,4-Dimethoxybenzylidene5.8 ± 1.12.9Tyrosine Kinase

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